(S)-1-((3R,5R,8R,9S,10S,13R,14S,17R)-17-((R)-5-(tert-Butoxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-tert-butyl 2-aminosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-((3R,5R,8R,9S,10S,13R,14S,17R)-17-(®-5-(tert-Butoxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-tert-butyl 2-aminosuccinate is a complex organic compound with a unique structure This compound is characterized by its multiple chiral centers and a combination of cyclopenta[a]phenanthrene and tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((3R,5R,8R,9S,10S,13R,14S,17R)-17-(®-5-(tert-Butoxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-tert-butyl 2-aminosuccinate involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, the introduction of tert-butyl groups, and the coupling of the aminosuccinate moiety. The reaction conditions typically require the use of strong bases, protecting groups, and specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The process would also need to adhere to strict regulatory standards to ensure the purity and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Hydrolysis: The cleavage of chemical bonds by the addition of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary widely, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound could be used to study the effects of specific structural features on biological activity. Its multiple chiral centers and functional groups provide opportunities to explore stereochemistry and its impact on molecular interactions.
Medicine
In medicine, this compound might be investigated for its potential therapeutic properties. Its complex structure could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might offer advantages in specific industrial applications, such as in the production of pharmaceuticals or specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other cyclopenta[a]phenanthrene derivatives or compounds with multiple chiral centers and tert-butyl groups. Examples could include:
- (S)-1-((3R,5R,8R,9S,10S,13R,14S,17R)-17-(®-5-(tert-Butoxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-tert-butyl 2-aminosuccinate
- 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)
Uniqueness
What sets (S)-1-((3R,5R,8R,9S,10S,13R,14S,17R)-17-(®-5-(tert-Butoxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-tert-butyl 2-aminosuccinate apart is its specific combination of functional groups and stereochemistry. This unique structure could result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C36H61NO6 |
---|---|
Molecular Weight |
603.9 g/mol |
IUPAC Name |
4-O-tert-butyl 1-O-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (2S)-2-aminobutanedioate |
InChI |
InChI=1S/C36H61NO6/c1-22(10-15-30(38)42-33(2,3)4)26-13-14-27-25-12-11-23-20-24(16-18-35(23,8)28(25)17-19-36(26,27)9)41-32(40)29(37)21-31(39)43-34(5,6)7/h22-29H,10-21,37H2,1-9H3/t22-,23-,24-,25+,26-,27+,28+,29+,35+,36-/m1/s1 |
InChI Key |
OJLWPHDMIJXMRN-GATIUNJXSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)OC(C)(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)[C@H](CC(=O)OC(C)(C)C)N)C)C |
Canonical SMILES |
CC(CCC(=O)OC(C)(C)C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C(CC(=O)OC(C)(C)C)N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.